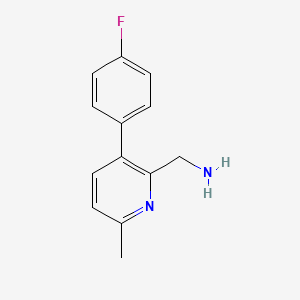
3-(4-Fluorophenyl)-6-methyl-2-pyridinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated using a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers and materials with specific electronic and optical properties.
Biology
Biochemical Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and detecting diseases.
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs) and intermediates.
Wirkmechanismus
The mechanism of action of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, altering the signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(4-chlorophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a chlorine substituent instead of fluorine.
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a bromine substituent instead of fluorine.
[3-(4-methylphenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. Fluorine can also enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug design and development.
Eigenschaften
Molekularformel |
C13H13FN2 |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H13FN2/c1-9-2-7-12(13(8-15)16-9)10-3-5-11(14)6-4-10/h2-7H,8,15H2,1H3 |
InChI-Schlüssel |
QWDPIWFBSACXBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


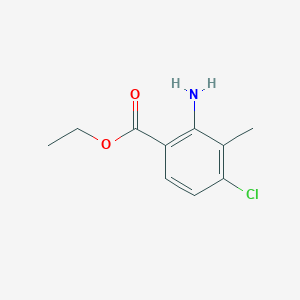
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)

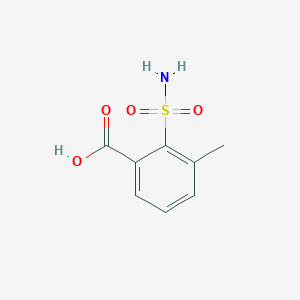
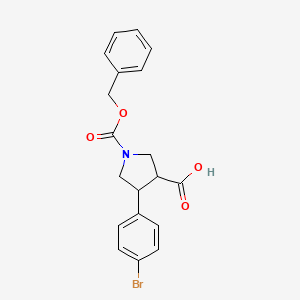
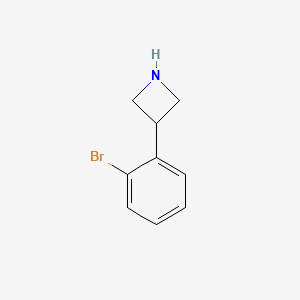
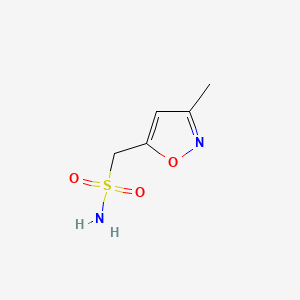
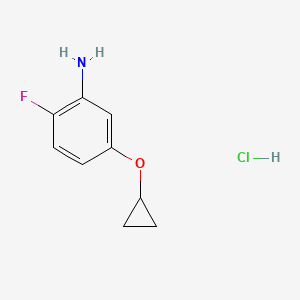
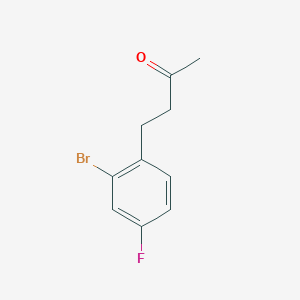
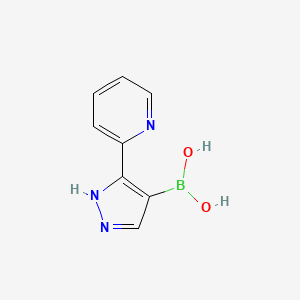
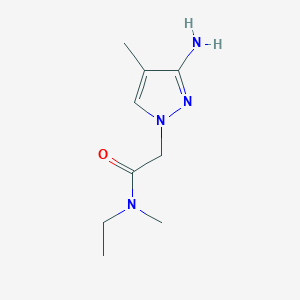
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
